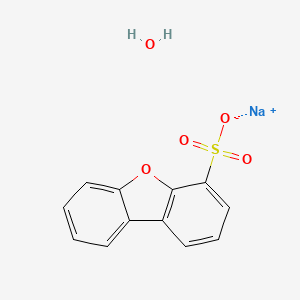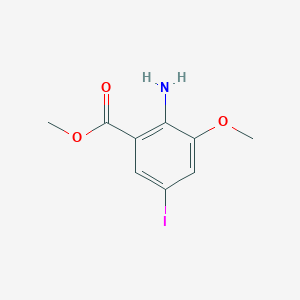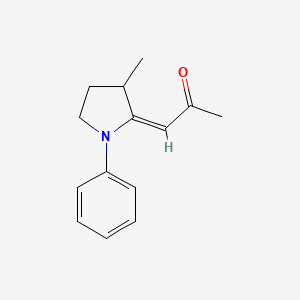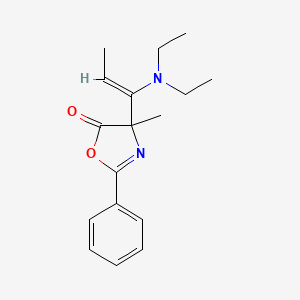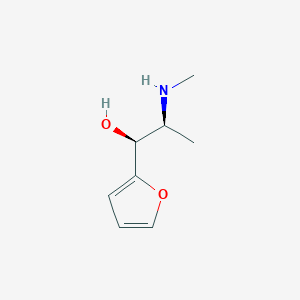
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol is a chiral compound with a furan ring attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and (S)-2-amino-1-propanol.
Reaction Conditions: The furan ring is introduced via a nucleophilic substitution reaction, where the hydroxyl group of (S)-2-amino-1-propanol reacts with a furan derivative under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products
Oxidation: Formation of furan-2-yl ketone or aldehyde derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of amide derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
(1S,2S)-1-(Thiophen-2-yl)-2-(methylamino)propan-1-ol: A compound with a thiophene ring instead of a furan ring, exhibiting different reactivity.
(1S,2S)-1-(Pyridin-2-yl)-2-(methylamino)propan-1-ol: A compound with a pyridine ring, used in different applications.
Uniqueness
(1S,2S)-1-(Furan-2-yl)-2-(methylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of a furan ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1S,2S)-1-(furan-2-yl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6(9-2)8(10)7-4-3-5-11-7/h3-6,8-10H,1-2H3/t6-,8-/m0/s1 |
Clave InChI |
AZXKJDSTUURASL-XPUUQOCRSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CO1)O)NC |
SMILES canónico |
CC(C(C1=CC=CO1)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


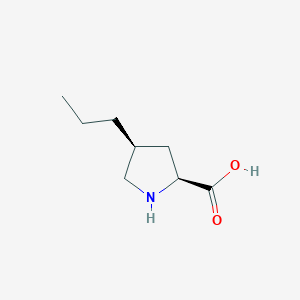
![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
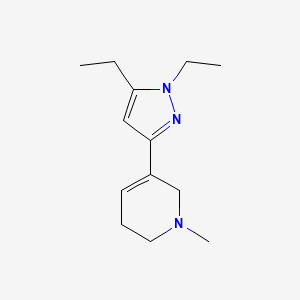
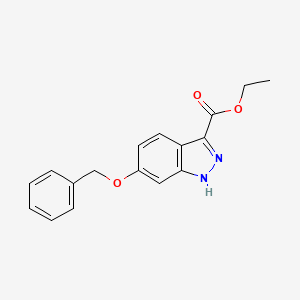
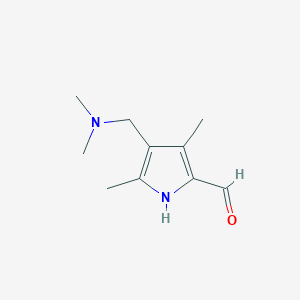
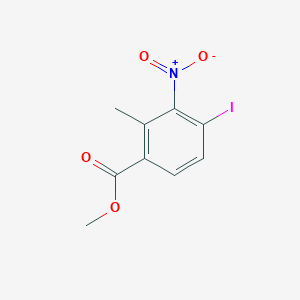
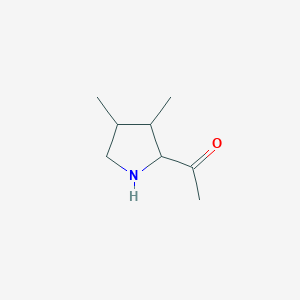
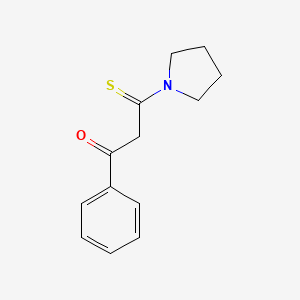
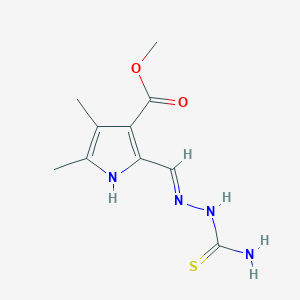
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
